
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluoropyrimidine compounds involves various strategies, including the conversion of commercially available precursors through multiple steps to achieve the desired product. For instance, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates an economical approach to obtaining fluoropyrimidine derivatives, highlighting the feasibility and efficiency of synthesizing complex molecules in this category (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of fluoropyrimidine derivatives reveals significant insights into their chemical behavior and interactions. The structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product in the synthesis of a related antitubercular agent, showcases the crystal and molecular structures of these compounds, providing a foundation for understanding their molecular interactions (Richter et al., 2023).
Chemical Reactions and Properties
Fluoropyrimidine compounds undergo various chemical reactions, including rearrangements and substitutions, which are crucial for their functionalization and application in different chemical contexts. The thermal rearrangement of methoxypyrimidines into N-methyl-oxopyrimidines illustrates the reactivity and versatility of pyrimidine derivatives in synthetic chemistry (Brown & Lee, 1970).
Applications De Recherche Scientifique
Pharmacogenetics and Therapy Personalization
Pharmacogenetics plays a pivotal role in personalizing therapy, especially concerning antifolate and fluoropyrimidine-based treatments. Genetic polymorphisms, such as those found in the MTHFR gene, are crucial in optimizing therapy with specific drugs like methotrexate and 5-fluorouracil. This approach aims to tailor treatment based on individual genetic makeup to enhance efficacy and reduce toxicity (De Mattia & Toffoli, 2009).
Prodrug Development and Clinical Application
The development of prodrugs like capecitabine, UFT, and S-1, which are precursors of 5-fluorouracil, represents a significant advancement in cancer therapy. These prodrugs aim to improve the therapeutic effectiveness and safety profile of 5-fluorouracil in treating various cancers, including those of the gastrointestinal tract and breast. Such advancements in drug development are crucial for providing more effective and less toxic treatment options (Malet-Martino & Martino, 2002).
Pharmacogenetic Testing for Dihydropyrimidine Dehydrogenase
The role of dihydropyrimidine dehydrogenase (DPD) in fluoropyrimidine metabolism and toxicity is significant. Pharmacogenetic testing for DPD gene polymorphisms is a promising strategy to guide personalized dosing of fluoropyrimidines. Although further research is needed, this approach could potentially reduce the risk of severe toxicity in patients undergoing treatment for conditions like colorectal cancer (Falvella et al., 2015).
Propriétés
IUPAC Name |
1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN5O2/c1-22-7-4-16-14(21)19-8-11-2-5-20(6-3-11)13-17-9-12(15)10-18-13/h9-11H,2-8H2,1H3,(H2,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADXBJNLJRYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

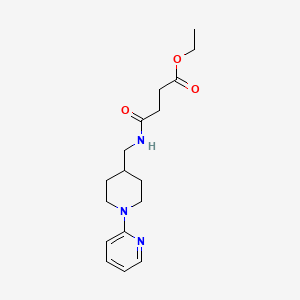
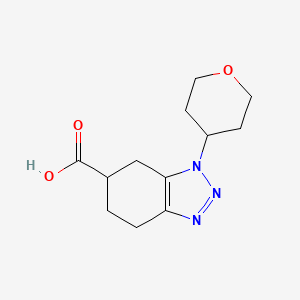

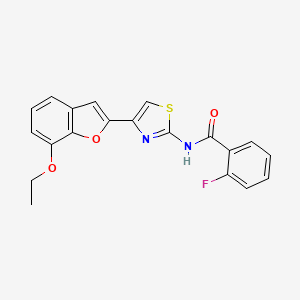
![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)
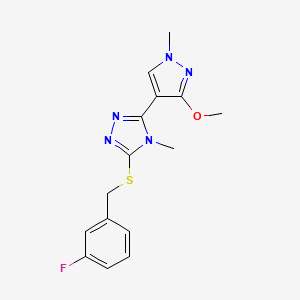




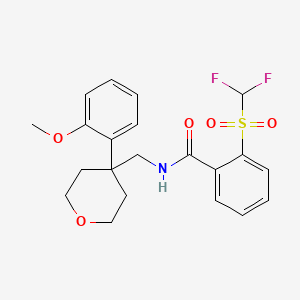
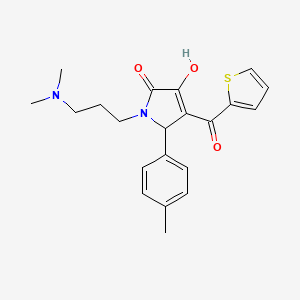
![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)